N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)benzamide hydrochloride
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Description
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O3S2 and its molecular weight is 468.03. The purity is usually 95%.
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Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)benzamide hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups that contribute to its biological activity:
- Benzo[d]thiazole moiety : Known for its diverse biological properties.
- Dimethylamino propyl group : Enhances solubility and cellular uptake.
- Ethylsulfonyl group : May contribute to the compound's pharmacological effects.
The molecular formula is C17H23ClN4O2S, with a molecular weight of 410.87 g/mol.
The biological activity of this compound is likely mediated through interactions with various biological macromolecules, including:
- Enzymes : Inhibition or modulation of enzyme activity.
- Receptors : Binding to specific receptors that may alter signaling pathways.
- DNA : Potential intercalation or binding to DNA, affecting replication and transcription processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 50 μg/mL, indicating potent activity against tested organisms .
Anticancer Properties
The compound's potential anticancer activity has been evaluated in vitro against several cancer cell lines. For instance, derivatives of benzothiazole have demonstrated cytotoxic effects in human breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest .
Case Studies and Research Findings
- Anticonvulsant Activity :
- Inhibition Studies :
- Structure-Activity Relationship (SAR) :
Comparative Analysis
A comparative analysis of similar compounds reveals distinct structural features that influence their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Benzothiazole Derivatives | Benzothiazole core | Antimicrobial, anticancer |
Nitrofurantoin | Nitro group on furan | Antibiotic |
Dimethylaminopropanol | Dimethylamino group | Pharmaceutical intermediate |
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-ethylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2.ClH/c1-4-29(26,27)17-10-7-9-16(15-17)20(25)24(14-8-13-23(2)3)21-22-18-11-5-6-12-19(18)28-21;/h5-7,9-12,15H,4,8,13-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSONTULOLOPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCCN(C)C)C2=NC3=CC=CC=C3S2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.